molecular formula C20H19N3O3 B4098562 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4098562
M. Wt: 349.4 g/mol
InChI Key: IUXDMGZXULWEMY-UHFFFAOYSA-N
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Description

3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route could involve:

    Formation of the benzimidazole ring: Starting with o-phenylenediamine and reacting it with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the dimethyl groups: Alkylation of the benzimidazole ring using methylating agents such as methyl iodide.

    Formation of the pyrrolidine-2,5-dione: Cyclization of an appropriate precursor, such as a substituted succinic anhydride, with an amine.

    Coupling of the benzimidazole and pyrrolidine-2,5-dione units: Using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the two moieties.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the methoxy group.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Fluorescent Probes: The benzimidazole moiety could be used in the design of fluorescent probes for biological imaging.

Medicine

    Drug Development:

Industry

    Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. In drug development, it could interact with specific receptors or proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole.

    Pyrrolidine-2,5-dione Derivatives: Compounds like thalidomide.

Uniqueness

3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

IUPAC Name

3-(5,6-dimethylbenzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-12-8-16-17(9-13(12)2)22(11-21-16)18-10-19(24)23(20(18)25)14-4-6-15(26-3)7-5-14/h4-9,11,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXDMGZXULWEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

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